REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][CH:4]([CH2:5][CH3:6])[CH2:3][CH2:2]1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>C(OCC)(=O)C>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][C:1](=[O:8])[CH2:2][CH2:3][CH:4]([OH:7])[CH2:5][CH3:6])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
28.745 kg
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC)O1)=O
|
Name
|
|
Quantity
|
38 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
glass
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
18
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
68 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 60° C
|
Type
|
WAIT
|
Details
|
After ½ hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
the remainder of the hexanes was added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 25° C.
|
Type
|
WAIT
|
Details
|
granulated for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a 1:1 mixture of ethyl acetate and hexanes
|
Type
|
CUSTOM
|
Details
|
dried with
|
Type
|
TEMPERATURE
|
Details
|
no additional heat
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC(CCC(CC)O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.05 kg | |
YIELD: PERCENTYIELD | 72.8% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |